Methyl 3-amino-5-nitrobenzoate

Overview

Description

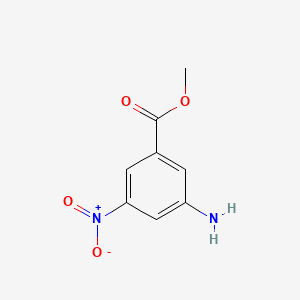

Methyl 3-amino-5-nitrobenzoate is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, with a methyl ester group (-COOCH3) at the meta position relative to the nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This is achieved by reacting methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The resulting methyl 3-nitrobenzoate is then subjected to a reduction reaction to convert the nitro group to an amino group, forming this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

Substitution: Halogenating agents or other electrophiles in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: this compound can be reduced to Methyl 3-amino-5-aminobenzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 3-amino-5-nitrobenzoate serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to produce derivatives with modified functional groups through:

- Substitution Reactions : The amino group can be replaced with other functional groups, leading to a wide array of derivatives.

- Reduction Reactions : The nitro group can be reduced to an amine, further expanding the compound's utility in synthesizing pharmaceuticals .

Table 1: Common Synthetic Pathways Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Reduction | Methyl 3-amino-5-aminobenzoate | 85 |

| Substitution | Methyl 3-hydroxy-5-nitrobenzoate | 75 |

| Acylation | Methyl 3-acetylamino-5-nitrobenzoate | 70 |

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and neuroprotective domains.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess significant antibacterial activity against various pathogens. For instance, compounds derived from similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | <0.03125 |

| This compound | Escherichia coli | 1 |

| This compound | Klebsiella pneumoniae | 4 |

The structural modifications of this compound can enhance its antimicrobial properties significantly .

Neuroprotective Effects

Recent investigations suggest that this compound may play a role in synthesizing neuroprotective agents aimed at treating neurodegenerative diseases such as Alzheimer's disease. The compound has been studied for its ability to protect neuronal cells from oxidative stress, demonstrating a reduction in cell death under harmful conditions .

Pharmaceutical Applications

This compound is also explored as a pharmaceutical intermediate. Its derivatives are being investigated for their potential use in developing drugs targeting various conditions, including hypertension and metabolic disorders. The compound's ability to inhibit critical enzymes involved in tumor cell protection has also been noted, suggesting its utility in cancer treatment strategies .

Table 3: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Antihypertensive Agents | Intermediate for angiotensin II receptor antagonists |

| Cancer Treatment | Inhibitors of glutathione S-transferase (GST) |

| Neurodegenerative Diseases | Neuroprotective agent synthesis |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of methyl derivatives against various bacterial strains, revealing promising results that support further development into therapeutic agents.

- Neuroprotection Research : Research focused on synthesizing hydrazones from this compound showed significant protective effects on neuronal cells exposed to oxidative stress, indicating potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-nitrobenzoate depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, influencing their activity. The presence of both amino and nitro groups allows for diverse interactions with biological molecules, potentially affecting various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-nitrobenzoate: Lacks the amino group, making it less reactive in certain substitution reactions.

Methyl 3-amino-4-nitrobenzoate: Similar structure but with different positioning of the nitro group, leading to different reactivity and applications.

Methyl 3-amino-2-nitrobenzoate: Another positional isomer with distinct chemical properties.

Uniqueness

The combination of an amino group and a nitro group on the benzene ring allows for versatile chemical transformations and interactions in various research and industrial contexts .

Biological Activity

Methyl 3-amino-5-nitrobenzoate, a compound with the chemical formula C₈H₈N₂O₄, has garnered attention in the scientific community due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.

- Molecular Weight : 180.16 g/mol

- Structure : The compound features a nitro group (–NO₂) and an amino group (–NH₂) attached to a benzoate structure, which contributes to its biological activity.

Biological Activities

-

Antimicrobial Properties

- This compound has been studied for its potential as an antimicrobial agent . Research indicates that it exhibits effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.1 to 1.0 mg/mL .

- Cytotoxic Effects

- Enzyme Inhibition

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The nitro group can undergo reduction within biological systems, generating reactive intermediates that induce oxidative damage to cellular components.

- Enzyme Interaction : The compound's amino group allows it to form hydrogen bonds with target enzymes, altering their activity and potentially leading to inhibition of critical pathways in bacterial and cancer cells .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of Staphylococcus aureus. The researchers observed that at concentrations above 0.5 mg/mL, the compound effectively reduced bacterial viability by over 70% compared to control groups.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on its cytotoxic effects, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound at concentrations ranging from 10 µM to 50 µM led to a dose-dependent increase in apoptosis markers such as caspase activation and DNA fragmentation.

Data Summary

| Biological Activity | Effect | Tested Strains/Cells | Concentration Range |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Staphylococcus aureus, E. coli | 0.1 - 1.0 mg/mL |

| Cytotoxic | Induction of apoptosis | MCF-7 breast cancer cells | 10 - 50 µM |

| Enzyme Inhibition | Inhibition of topoisomerases | Various bacterial strains | Specific to enzyme activity |

Properties

IUPAC Name |

methyl 3-amino-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVBRLJDOZZHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373407 | |

| Record name | methyl 3-amino-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23218-93-1 | |

| Record name | methyl 3-amino-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23218-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described in the research?

A1: The research highlights a novel approach to synthesizing Methyl 3-amino-5-nitrobenzoate. The researchers successfully employed NaBH4/I2 as a reducing agent to selectively reduce one nitro group of Methyl 3,5-dinitrobenzoate, leading to the desired product. [] This method offers advantages such as mild reaction conditions, fast reaction rate, and high selectivity, resulting in a yield exceeding 90%. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.